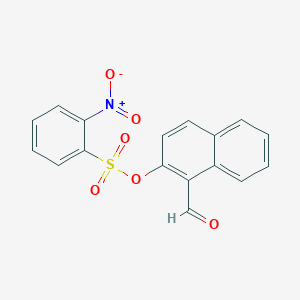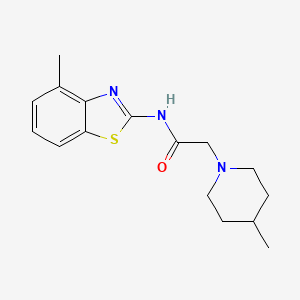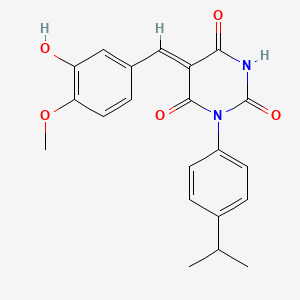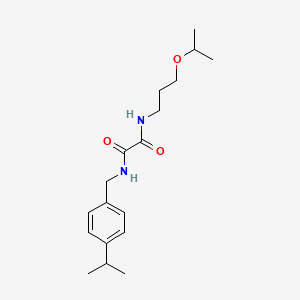
(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate
Descripción general
Descripción
(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate is an organic compound that combines a naphthalene ring with a formyl group and a nitrobenzenesulfonate moiety
Aplicaciones Científicas De Investigación
(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate typically involves the reaction of 1-formylnaphthalene with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-Formylnaphthalene-2-carboxylic acid.
Reduction: (1-Formylnaphthalen-2-yl) 2-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and nitro groups, which can participate in various biochemical reactions. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
- (1-Formylnaphthalen-2-yl) 4-nitrobenzenesulfonate
- (1-Formylnaphthalen-2-yl) 2-chlorobenzenesulfonate
- (1-Formylnaphthalen-2-yl) 2-methylbenzenesulfonate
Comparison: Compared to its analogs, (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate is unique due to the presence of both a formyl group and a nitro group, which confer distinct reactivity and potential applications. The nitro group, in particular, can undergo reduction to form amines, which are valuable intermediates in organic synthesis.
Propiedades
IUPAC Name |
(1-formylnaphthalen-2-yl) 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6S/c19-11-14-13-6-2-1-5-12(13)9-10-16(14)24-25(22,23)17-8-4-3-7-15(17)18(20)21/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBCFROXFMLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4593560.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4593562.png)

![(Z)-N,N-diethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4593579.png)
![3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4593582.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4593589.png)
![N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4593595.png)
![5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4593608.png)
![N-(2-fluoro-5-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4593610.png)

![2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate](/img/structure/B4593622.png)


![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4593649.png)
